N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-4-2-5-15(12-14)13-23-11-3-6-18(20(23)25)19(24)22-17-9-7-16(21)8-10-17/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVKAWITDIFNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyridine derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. These compounds often exhibit properties such as:
- Antihypertensive Effects : Dihydropyridines are widely recognized for their use as calcium channel blockers, which help in lowering blood pressure by relaxing vascular smooth muscles.
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The structural features of this compound suggest potential interactions with biological targets involved in tumor growth and metastasis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound can exhibit anticancer properties by targeting specific pathways involved in cancer progression. For instance, research has demonstrated that certain dihydropyridine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Neuroprotective Effects
There is emerging evidence that dihydropyridine derivatives may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. The ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter systems is a key area of investigation .
Table 1: Comparison of Biological Activities of Dihydropyridine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antihypertensive | |
| Compound B | Anticancer | |
| This compound | Neuroprotective |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of various dihydropyridine derivatives against breast cancer cell lines. This compound was found to significantly inhibit cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of dihydropyridines highlighted the ability of this compound to reduce oxidative stress in neuronal cell cultures. The compound demonstrated a reduction in markers of oxidative damage and improved cell viability under stress conditions .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with similar compounds such as:
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: This compound has a similar chlorophenyl group but differs in the presence of a methoxy group and a propenamide structure.
Pyridinium salts: These compounds share the pyridine ring structure but differ in their functional groups and overall reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, also known by its ChemDiv Compound ID D641-0103, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C25H24ClN3O2. Its structure includes a dihydropyridine core, which is known for various biological activities. The presence of the 4-chlorophenyl and 3-methylphenyl groups contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of dihydropyridine have shown effectiveness against various bacterial strains, with studies demonstrating minimum inhibitory concentrations (MICs) that highlight their potential as antimicrobial agents .
Anticancer Properties
The compound has been explored for its anticancer potential. In vitro studies have indicated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain derivatives have been reported to cause complete tumor stasis in xenograft models of gastric carcinoma . The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth.
Enzyme Inhibition
This compound has also shown promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, which are vital in various physiological processes. Compounds with similar structures have demonstrated strong inhibitory activity against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and urinary tract infections .
In Vivo Studies
- GTL-16 Human Gastric Carcinoma Model : A study investigated the effects of a related compound in a GTL-16 human gastric carcinoma xenograft model. The results showed significant tumor growth inhibition following oral administration, leading to further clinical evaluations .
- Bacterial Strain Testing : In a comparative study assessing the antibacterial efficacy of various dihydropyridine derivatives, the compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antibacterial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Enzyme Interaction : The binding affinity to AChE suggests a mechanism where the compound competes with acetylcholine at the enzyme's active site.
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions influence product purity?
- Methodological Answer : A modified Ullmann condensation or nucleophilic substitution is commonly used. For example, reacting 2-chloronicotinic acid derivatives with substituted anilines (e.g., 4-chloroaniline) in the presence of pyridine and p-toluenesulfonic acid under reflux conditions can yield the target compound. Key parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine), solvent choice (water or methanol), and reflux duration (12–24 hours) to minimize side products like tautomeric by-products . Purification via recrystallization (e.g., from MeOH) is critical to isolate the keto-amine tautomer .
Q. How can researchers confirm the structural identity and tautomeric state of this compound?
- Methodological Answer : Combine X-ray crystallography (to resolve the keto-amine vs. hydroxy-pyridine tautomerism) with NMR spectroscopy (to observe NH protons indicative of the lactam form). For instance, X-ray analysis of analogous compounds revealed near-planar conformations with dihedral angles <10° between aromatic rings, confirming extended π-conjugation . NMR signals at δ 10–12 ppm (N–H) and carbonyl (C=O) stretching at ~1680 cm⁻¹ in IR further validate the lactam structure .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames). Use PPE (gloves, lab coat), work in a fume hood, and store in airtight containers away from light. First-aid protocols for skin/eye exposure include immediate rinsing with water (≥15 minutes) and medical consultation if irritation persists .
Advanced Research Questions
Q. How does tautomerism affect the compound’s reactivity and biological activity?
- Methodological Answer : The keto-amine tautomer (lactam) dominates due to resonance stabilization, as shown by crystallographic data . This form influences hydrogen-bonding capacity (e.g., N–H⋯O interactions in centrosymmetric dimers) and solubility, which are critical for biological assays. Computational modeling (DFT) can predict tautomer stability and guide derivatization for enhanced bioactivity .
Q. What analytical strategies resolve discrepancies in solubility or stability data across studies?
- Methodological Answer : Use HPLC-MS to detect degradation products under varying pH/temperature conditions. For example, hydrolysis of the amide bond in acidic/basic media may generate 4-chloroaniline or nicotinic acid derivatives. Stability studies should include accelerated aging tests (40°C/75% RH) and correlate results with crystallinity (via PXRD) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Modify substituents on the phenyl or pyridine rings to enhance bioavailability. For example, introducing electron-withdrawing groups (e.g., –CF₃) on the 4-chlorophenyl moiety improves metabolic stability. LogP calculations (via HPLC retention times) and permeability assays (Caco-2 cells) help balance lipophilicity and solubility .
Q. What intermolecular interactions drive crystal packing, and how do they influence material properties?
- Methodological Answer : X-ray data for structurally similar compounds reveal N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å interplanar distances). These interactions dictate melting points (mp ~250°C) and mechanical stability, which are relevant for formulating solid dispersions or co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
